In-Depth Technical Guide: Chemical Structure, Synthesis, and Physical Properties of (1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol
In-Depth Technical Guide: Chemical Structure, Synthesis, and Physical Properties of (1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol
Executive Summary
In contemporary medicinal chemistry and chemical biology, the 1,2,3-triazole ring has transcended its origins as a simple linker to become a privileged pharmacophore and a robust bioisostere for amide bonds[1]. (1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol is a highly versatile, bifunctional building block synthesized via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].
This technical whitepaper provides an authoritative breakdown of the molecule's structural implications, physical properties, and the self-validating synthetic protocols required for its generation. By featuring orthogonal reactive handles—an aryl bromide for transition-metal-catalyzed cross-coupling and a primary alcohol for derivatization—this molecule serves as a critical node in the rational design of complex therapeutics and chemical probes.
Structural Analytics & Chemical Identity
The molecular architecture of (1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol is defined by three distinct domains, each contributing to its utility in drug discovery:
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The 1,2,3-Triazole Core: A rigid, planar, aromatic heterocycle that exhibits a strong dipole moment (~5 Debye). It is highly resistant to metabolic degradation (e.g., oxidation, reduction, and hydrolysis) and acts as a non-classical bioisostere for trans-amide bonds, improving the pharmacokinetic stability of derived drugs[3].
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The 2-Bromobenzyl Moiety: Attached at the N1 position, this group provides essential lipophilicity. More importantly, the ortho-bromine atom acts as a programmable synthetic handle, primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to the relatively low bond dissociation energy of the C(sp2)-Br bond.
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The C4-Hydroxymethyl Group: The primary alcohol serves as a hydrogen-bond donor/acceptor. It can be utilized directly for target engagement in biological pockets or chemically transformed (via oxidation to an aldehyde/carboxylic acid, or via esterification) to append additional pharmacophores.
Physical and Chemical Properties
To facilitate computational modeling and formulation strategies, the quantitative physicochemical parameters of the compound are summarized in Table 1.
Table 1: Physicochemical and Structural Data
| Property | Value / Description |
| IUPAC Name | [1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl]methanol |
| Molecular Formula | C₁₀H₁₀BrN₃O |
| Molecular Weight | 268.11 g/mol |
| SMILES | OCc1cn(CC2=CC=CC=C2Br)nn1 |
| Hydrogen Bond Donors | 1 (Hydroxyl -OH) |
| Hydrogen Bond Acceptors | 4 (3 Triazole Nitrogens, 1 Hydroxyl Oxygen) |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area (TPSA) | 50.9 Ų |
| Predicted LogP | ~1.8 – 2.2 (Optimal for membrane permeability) |
| Physical State | White to off-white crystalline solid |
Synthesis Methodology: The CuAAC Workflow
The synthesis of (1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol relies on the CuAAC "click" reaction between 2-bromobenzyl azide and propargyl alcohol. This protocol is designed as a self-validating system: the visual shift of the catalyst mixture and the precipitation of the product serve as built-in quality control checkpoints[4].
Step-by-Step Experimental Protocol
Reagents Required:
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2-Bromobenzyl azide (1.0 equiv, 10 mmol)
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Propargyl alcohol (1.1 equiv, 11 mmol)
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv, 5 mol%)
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Sodium ascorbate (0.15 equiv, 15 mol%)
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Solvent: tert-Butanol / Water (1:1 v/v, 40 mL)
Procedure:
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Solvent Preparation: In a 100 mL round-bottom flask, combine 20 mL of tert-butanol and 20 mL of deionized water. Causality: The biphasic/micellar nature of this solvent mixture optimally solvates both the lipophilic organic azide and the hydrophilic propargyl alcohol, while stabilizing the inorganic catalytic salts.
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Substrate Addition: Add 2-bromobenzyl azide (10 mmol) and propargyl alcohol (11 mmol) to the solvent. Stir at room temperature (20-25 °C).
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Catalyst Generation (In Situ):
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Add CuSO₄·5H₂O (0.5 mmol) dissolved in 1 mL of water.
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Add sodium ascorbate (1.5 mmol) dissolved in 1 mL of water dropwise.
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Causality: Sodium ascorbate is added in a 3-fold excess relative to Cu(II) to ensure the continuous reduction of any adventitious Cu(II) back to the catalytically active Cu(I) state. This prevents the oxidative homocoupling of the alkyne (Glaser coupling)[5]. The solution will temporarily turn yellow/brown, indicating the formation of the active Cu(I) species.
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Reaction Progression: Stir the mixture vigorously for 6–8 hours. The reaction is highly exothermic and regioselective, yielding exclusively the 1,4-isomer. As the reaction completes, the product will begin to precipitate as a white solid.
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Workup and Purification: Dilute the mixture with ice-cold water (50 mL) and filter the precipitate over a Büchner funnel. Wash the filter cake with cold water (3 × 20 mL) to remove residual copper salts and ascorbate, followed by a wash with cold hexanes (20 mL) to remove unreacted starting materials. Dry under high vacuum to afford the pure product (>90% yield).
Mechanistic Causality in the CuAAC Reaction
Understanding the catalytic cycle is crucial for troubleshooting synthetic deviations. Unlike the uncatalyzed Huisgen cycloaddition, which requires high thermal energy and yields a mixture of 1,4- and 1,5-isomers, the Cu(I) catalyst fundamentally alters the reaction pathway[2].
The active Cu(I) inserts into the terminal alkyne to form a copper(I)-acetylide complex. The azide then coordinates to the copper center via its proximal nitrogen, forming a π-complex. This spatial pre-organization lowers the activation energy and dictates the strict 1,4-regioselectivity. Subsequent cyclization forms an unusual six-membered metallacycle, which undergoes rapid protonolysis to release the target triazole and regenerate the Cu(I) catalyst[6].
Figure 1: Mechanistic workflow of the CuAAC synthesis for the target triazole.
Downstream Applications in Drug Development
The true value of (1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol lies in its orthogonal reactivity. Drug development professionals utilize this scaffold to rapidly generate structure-activity relationship (SAR) libraries[7].
Because the conditions required to react the aryl bromide (e.g., Pd-catalysis, basic conditions) are completely distinct from those required to react the primary alcohol (e.g., electrophilic acylation, Swern oxidation), chemists can sequentially functionalize the molecule without the need for cumbersome protecting group strategies.
Figure 2: Strategic derivatization pathways for the synthesized triazole in drug discovery.
References
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1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. National Center for Biotechnology Information (PMC).1
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The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Taylor & Francis Online.3
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1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Pharmacology.7
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Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews (RSC Publishing).6
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Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents. MDPI.4
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Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry.5
Sources
- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media [mdpi.com]
- 5. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
